molecular formula C48H38N4 B13408027 5,10,15,20-Tetrakis(4-methylphenyl)-21,22-dihydroporphyrin

5,10,15,20-Tetrakis(4-methylphenyl)-21,22-dihydroporphyrin

Cat. No.: B13408027
M. Wt: 670.8 g/mol
InChI Key: XNOMLEHGHNPLMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,10,15,20-Tetrakis(4-methylphenyl)-21,22-dihydroporphyrin: is a synthetic porphyrin derivative Porphyrins are a group of organic compounds, many of which are naturally occurring, that play key roles in biological systems, such as hemoglobin and chlorophyll

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,10,15,20-Tetrakis(4-methylphenyl)-21,22-dihydroporphyrin typically involves the condensation of pyrrole with 4-methylbenzaldehyde under acidic conditions. The reaction is often carried out in the presence of a catalyst, such as trifluoroacetic acid, and requires careful control of temperature and reaction time to ensure the formation of the desired product .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as column chromatography or recrystallization.

Chemical Reactions Analysis

Types of Reactions: 5,10,15,20-Tetrakis(4-methylphenyl)-21,22-dihydroporphyrin can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of porphyrin quinones, while reduction can yield metalloporphyrins .

Scientific Research Applications

Chemistry: 5,10,15,20-Tetrakis(4-methylphenyl)-21,22-dihydroporphyrin is used as a building block for the synthesis of more complex porphyrin derivatives. It serves as a precursor for the preparation of metalloporphyrins, which are important in catalysis and materials science .

Biology and Medicine: In biological research, this compound is studied for its potential use in photodynamic therapy (PDT) for cancer treatment. Its ability to generate reactive oxygen species upon light activation makes it a promising candidate for targeting cancer cells .

Industry: The compound is also explored for its applications in the development of sensors and electronic devices. Its unique electronic properties make it suitable for use in organic photovoltaics and other electronic applications .

Mechanism of Action

The mechanism of action of 5,10,15,20-Tetrakis(4-methylphenyl)-21,22-dihydroporphyrin involves its ability to interact with light and generate reactive oxygen species. Upon light activation, the compound undergoes a photochemical reaction that produces singlet oxygen, a highly reactive form of oxygen that can induce cell damage and apoptosis. This property is particularly useful in photodynamic therapy for cancer treatment .

Properties

IUPAC Name

5,10,15,20-tetrakis(4-methylphenyl)-21,22-dihydroporphyrin
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C48H38N4/c1-29-5-13-33(14-6-29)45-37-21-23-39(49-37)46(34-15-7-30(2)8-16-34)41-25-27-43(51-41)48(36-19-11-32(4)12-20-36)44-28-26-42(52-44)47(40-24-22-38(45)50-40)35-17-9-31(3)10-18-35/h5-28,49-50H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNOMLEHGHNPLMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=C3C=CC(=C(C4=CC=C(N4)C(=C5C=CC(=N5)C(=C6C=CC2=N6)C7=CC=C(C=C7)C)C8=CC=C(C=C8)C)C9=CC=C(C=C9)C)N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C48H38N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

670.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.